

An In-depth Technical Guide to Simiarenol: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **simiarenol**, a pentacyclic triterpenoid. The information is curated to support research and development efforts in natural product chemistry and drug discovery.

Chemical Structure and Identification

Simiarenol, a complex triterpenoid, has been isolated from various plant sources, including Rhododendron simiarum and Ficus aurantiacea. Its rigid pentacyclic structure is the basis for its biological activities.



Identifier	Value	Source	
IUPAC Name	(3R,3aR,5aR,5bS,9S,11aS,11 bR,13aS,13bR)-3-isopropyl- 3a,5a,8,8,11b,13a- hexamethyl- 2,3,3a,4,5,5a,5b,6,8,9,10,11,1 1a,11b,12,13,13a,13b- octadecahydro-1H- cyclopenta[a]chrysen-9-ol	[1]	
CAS Number	1615-94-7	[1]	
Molecular Formula	С30Н50О	[1]	
SMILES	CC(C) [C@H]1CC[C@@H]2[C@@]1(CC[C@@]3([C@]2(CC[C@@] 4([C@@H]3CC=C5[C@H]4CCINVALID-LINKO)C)C)C)C	[2]	
InChI Key	XVXPXUMUGATHPD- JMJRLLIOSA-N [2]		
Synonyms	beta-Simiarenol, Simiaren- 3beta-ol, D:B-Friedo-B':A'- neogammacer-5-en-3β-ol	[1][3]	

Physicochemical Properties

The physicochemical properties of **simiarenol** are crucial for its handling, formulation, and pharmacokinetic profiling. The available data, including experimentally determined and predicted values, are summarized below.



Property	Value	Туре	Source
Molecular Weight	426.73 g/mol	Experimental	[1]
Appearance	White needle crystals	Experimental	[4]
Melting Point	182-184 °C	Experimental	[4]
Boiling Point	494.5 ± 14.0 °C	Predicted	[5]
Density	1.01 ± 0.1 g/cm ³	Predicted	
рКа	15.06 ± 0.70	Predicted	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	Qualitative	[6]

Experimental Protocols

Isolation of Simiarenol from Ficus aurantiacea Leaves

The following protocol for the isolation of **simiarenol** is based on the methodology described by Susanti et al.[4].

1. Extraction:

- Pulverize 800 g of dried leaves of Ficus aurantiacea.
- Extract the powdered leaves with 95% ethanol to obtain the crude ethanol extract (47 g).

2. Solvent Partitioning:

- Defat the ethanol extract by extraction with n-hexane to yield a hexane-soluble fraction (10 g) and a residue.
- Partition the residue between chloroform and water (1:1 v/v).
- Separate the chloroform layer (19 g) and the aqueous layer.
- Extract the aqueous layer with n-butanol to obtain the n-butanol extract (9 g) and the final aqueous extract (9 g).

3. Chromatographic Purification:



- Subject the chloroform extract (18 g) to silica gel column chromatography (400 g silica gel, 6 cm column diameter).
- Elute the column with a chloroform-hexane solvent system (9:1 v/v).
- Collect the fractions and monitor by TLC.
- Combine the fractions containing similarenol and concentrate to yield white crystals of the pure compound.

Spectroscopic Characterization

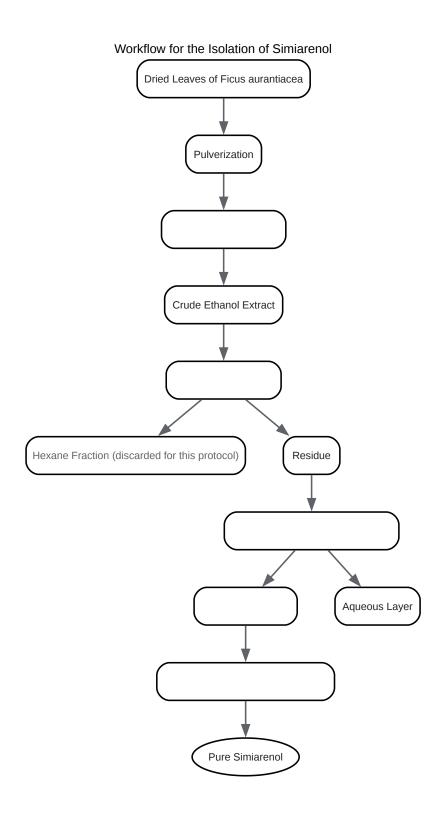
The structure of the isolated **simiarenol** was confirmed by the following spectroscopic methods[4]:

- UV Spectroscopy: λmax at 254 nm in CHCl₃.
- IR Spectroscopy (KBr): vmax at 3400 (-OH), 2992 (C-H), 1650 (C=C), 1555, and 1020 cm⁻¹.
- High-Resolution EIMS: Molecular ion peak at m/z [M]⁺ 426.3864 (calculated for C₃₀H₅₀O, 426.3861).
- ¹H-NMR (300 MHz, CDCl₃) δ (ppm): 5.60 (1H, dt, J=6.0, 2.0 Hz, H-6), 3.47 (1H, t, J=3.0 Hz, H-3), 1.14 (3H, s, CH₃-24), 1.04 (3H, s, CH₃-23), 1.00 (3H, s, CH₃-28), 0.92 (3H, s, CH₃-27), 0.89 (3H, s, CH₃-26), 0.88 (3H, d, J=5.2 Hz, CH₃-30), 0.82 (3H, d, J=6.5 Hz, CH₃-29), 0.78 (3H, s, CH₃-25).
- ¹³C-NMR (300 MHz, CDCl₃) δ (ppm): The complete assignment of the 30 carbon signals was performed using HMQC and HMBC experiments and by comparison with published data.

Visualizations

Experimental Workflow for Simiarenol Isolation





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Caption: Isolation workflow of ${\bf simiarenol}$ from Ficus aurantiacea.



Hypothetical Signaling Pathway for Leishmanicidal Activity

While the precise molecular targets of **simiarenol** in Leishmania donovani are not yet elucidated, the mechanisms of action for other structurally related triterpenoids against Leishmania species have been reported. These often involve the induction of apoptosis through mitochondrial dysfunction.[7][8][9] The following diagram illustrates a plausible, generalized signaling pathway for the leishmanicidal activity of **simiarenol**.



Leishmania donovani Simiarenol Targets?

Hypothetical Signaling Pathway of Simiarenol's Leishmanicidal Action

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Caption: Hypothetical apoptotic pathway in Leishmania induced by **simiarenol**.



Biological Activity and Potential Applications

The primary reported biological activity of **simiarenol** is its in vitro leishmanicidal effect against the promastigotes of Leishmania donovani, the causative agent of visceral leishmaniasis.[1][10] The investigation into the precise mechanism of action is ongoing, but it is hypothesized to involve the induction of apoptosis in the parasite, a common mechanism for other bioactive triterpenoids.[7][11] The potent and selective activity of some triterpenoids against Leishmania parasites suggests that **simiarenol** could be a valuable lead compound for the development of new anti-leishmanial drugs.[12] Further research is warranted to explore its efficacy in in vivo models, elucidate its molecular targets, and assess its potential for synergistic combinations with existing therapies.

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